Enzymatic Reduction: Ethyl 3-Oxopentanoate vs. Ethyl 4-Chloro-3-oxobutanoate with Ketoreductase YOL151w
Ethyl 3-oxopentanoate is reduced by the ketoreductase YOL151w from Saccharomyces cerevisiae to yield the (R)-enantiomer with 61% ee. In contrast, ethyl 4-chloro-3-oxobutanoate is reduced by the same enzyme to yield the (S)-enantiomer with 97% ee [1].
| Evidence Dimension | Enantioselectivity (ee %) |
|---|---|
| Target Compound Data | 61% ee, (R)-enantiomer |
| Comparator Or Baseline | Ethyl 4-chloro-3-oxobutanoate: 97% ee, (S)-enantiomer |
| Quantified Difference | 36% lower ee; opposite enantiomer preference |
| Conditions | Ketoreductase YOL151w from Saccharomyces cerevisiae |
Why This Matters
This demonstrates that the enzyme's stereochemical outcome is exquisitely sensitive to the β-ketoester's structure, directly impacting the choice of substrate for a target chiral alcohol.
- [1] Hindawi. Table 4: Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). ISRN Organic Chemistry, 2014. View Source
